Lipophilicity Tuning: 4-Methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole Offers a 3.4 XLogP3 vs. 2-(4-Methanesulfonylpiperazin-1-yl)-1,3-benzothiazole (XLogP3 Not Determined)
The target compound exhibits a computed XLogP3 value of 3.4, positioning it in a moderate lipophilicity range conducive to both membrane permeability and aqueous solubility [1]. The structural comparator 2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole (CAS 460994-84-7), which replaces the 3-methylpiperidine ring with a methanesulfonylpiperazine, introduces an additional nitrogen atom that is expected to reduce lipophilicity, although its exact XLogP3 value is not publicly available . The topological polar surface area (TPSA) of the target compound is 86.9 Ų, vs. an expected TPSA increase for the piperazine analog due to the additional nitrogen .
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 2-(4-Methanesulfonylpiperazin-1-yl)-1,3-benzothiazole (CAS 460994-84-7) – exact XLogP3 not available; higher polarity expected due to piperazine N |
| Quantified Difference | Comparable data unavailable; directional difference inferred based on heteroatom count |
| Conditions | Computed property (XLogP3 algorithm); source: kuujia.com |
Why This Matters
For procurement decisions in drug discovery, a defined XLogP3 of 3.4 provides a concrete starting point for lead optimization, whereas the piperazine analog carries greater uncertainty in lipophilicity-dependent ADME parameters.
- [1] Kuujia.com. 4-Methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole (CAS 2640897-70-5) – Chemical and Physical Properties. Available at: https://www.kuujia.com/cas-2640897-70-5.html (Accessed 2026-04-30). View Source
